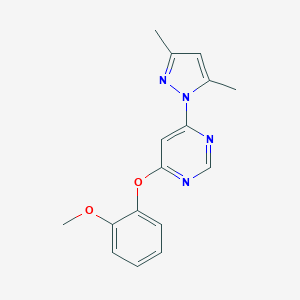![molecular formula C11H6ClF3N4OS B287669 6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287669.png)
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications. This compound is commonly referred to as TCB-2 and is a derivative of the psychedelic drug, 2C-B. TCB-2 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
TCB-2 has been shown to act as a partial agonist at the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. TCB-2 has been shown to produce psychedelic effects in animal models, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
Biochemical and Physiological Effects
TCB-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered mood and perception. TCB-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. These effects are similar to those produced by other psychedelic drugs and are thought to be related to its mechanism of action at the serotonin 2A receptor.
実験室実験の利点と制限
TCB-2 has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, making it a useful research tool for studying its function and potential therapeutic applications. TCB-2 is also relatively stable and can be easily synthesized using various methods. However, TCB-2 has several limitations for lab experiments. It is a controlled substance and can only be used in authorized research facilities. TCB-2 is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for TCB-2 research. One potential direction is the development of TCB-2 analogs with improved therapeutic potential. TCB-2 has been shown to have potential in the treatment of depression and anxiety disorders, and the development of analogs with improved efficacy and safety profiles could lead to the development of new treatments for these conditions. Another potential direction is the study of the long-term effects of TCB-2 use. TCB-2 has been shown to produce psychedelic effects, and the long-term effects of these effects on the brain and behavior are not well understood. Further research is needed to understand the potential risks and benefits of TCB-2 use.
Conclusion
In conclusion, TCB-2 is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. TCB-2 has potential applications in the treatment of depression and anxiety disorders, and further research is needed to understand its long-term effects and potential therapeutic applications.
合成法
TCB-2 can be synthesized using various methods, including the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol in the presence of sodium hydride. Another method involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol in the presence of copper(I) iodide. These methods have been optimized to increase the yield and purity of TCB-2.
科学的研究の応用
TCB-2 has been studied for its potential applications in scientific research. It has been used as a tool to study the serotonin 2A receptor, which is a target for many psychedelic drugs. TCB-2 has been shown to have a high affinity for this receptor, making it a useful research tool for studying its function and potential therapeutic applications. TCB-2 has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
製品名 |
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C11H6ClF3N4OS |
分子量 |
334.71 g/mol |
IUPAC名 |
6-[(4-chlorophenoxy)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6ClF3N4OS/c12-6-1-3-7(4-2-6)20-5-8-18-19-9(11(13,14)15)16-17-10(19)21-8/h1-4H,5H2 |
InChIキー |
MTOIIYCUDJZHMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NN3C(=NN=C3S2)C(F)(F)F)Cl |
正規SMILES |
C1=CC(=CC=C1OCC2=NN3C(=NN=C3S2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287590.png)
![6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287591.png)
![ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287592.png)
![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)
![6-(2-Fluorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287594.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


